(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene
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Overview
Description
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene is an organic compound with the molecular formula C13H9Cl3N2 It is a diazene derivative, characterized by the presence of two phenyl rings substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene typically involves the diazotization of 3-chloro-4-methylaniline followed by coupling with 3,4-dichloroaniline. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene group to amine groups.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene exerts its effects involves interactions with various molecular targets. The diazene group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: A stimulant drug with similar chlorine substitutions on the phenyl ring.
3,3’-Dichloro-4,4’-diamino diphenylmethane: Used in the synthesis of polymers and resins.
Properties
CAS No. |
24219-79-2 |
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Molecular Formula |
C13H9Cl3N2 |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl)-(3,4-dichlorophenyl)diazene |
InChI |
InChI=1S/C13H9Cl3N2/c1-8-2-3-9(6-12(8)15)17-18-10-4-5-11(14)13(16)7-10/h2-7H,1H3 |
InChI Key |
MCYPQUKGNRUZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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